Cas no 2227692-06-8 (rac-tert-butyl N-{4-(1R,2R)-2-(aminomethyl)cyclopropyl-2-chlorophenyl}carbamate)

Technical Introduction: rac-tert-Butyl N-{4-(1R,2R)-2-(aminomethyl)cyclopropyl-2-chlorophenyl}carbamate is a chiral cyclopropylamine derivative featuring a tert-butyl carbamate protecting group and a chlorophenyl moiety. Its stereochemically defined (1R,2R) configuration ensures precise reactivity in synthetic applications, particularly in pharmaceutical intermediates or asymmetric synthesis. The tert-butyloxycarbonyl (Boc) group enhances stability, facilitating handling and storage, while the aminomethyl functionality offers versatility for further derivatization. The presence of the chlorophenyl ring may contribute to enhanced binding affinity in target-specific interactions. This compound is suited for research in medicinal chemistry, where controlled functionalization and stereochemical integrity are critical. Its structural complexity makes it valuable for exploring novel bioactive molecules or catalytic processes.
rac-tert-butyl N-{4-(1R,2R)-2-(aminomethyl)cyclopropyl-2-chlorophenyl}carbamate structure
2227692-06-8 structure
Product Name:rac-tert-butyl N-{4-(1R,2R)-2-(aminomethyl)cyclopropyl-2-chlorophenyl}carbamate
CAS No:2227692-06-8
MF:C15H21ClN2O2
MW:296.792443037033
CID:6219184
PubChem ID:165980102
Update Time:2025-06-13

rac-tert-butyl N-{4-(1R,2R)-2-(aminomethyl)cyclopropyl-2-chlorophenyl}carbamate Chemical and Physical Properties

Names and Identifiers

    • rac-tert-butyl N-{4-(1R,2R)-2-(aminomethyl)cyclopropyl-2-chlorophenyl}carbamate
    • 2227692-06-8
    • EN300-1901215
    • rac-tert-butyl N-{4-[(1R,2R)-2-(aminomethyl)cyclopropyl]-2-chlorophenyl}carbamate
    • Inchi: 1S/C15H21ClN2O2/c1-15(2,3)20-14(19)18-13-5-4-9(7-12(13)16)11-6-10(11)8-17/h4-5,7,10-11H,6,8,17H2,1-3H3,(H,18,19)/t10-,11-/m0/s1
    • InChI Key: LVGPDVXZGOLLRZ-QWRGUYRKSA-N
    • SMILES: ClC1=C(C=CC(=C1)[C@@H]1C[C@H]1CN)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 296.1291556g/mol
  • Monoisotopic Mass: 296.1291556g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 356
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 64.4Ų

rac-tert-butyl N-{4-(1R,2R)-2-(aminomethyl)cyclopropyl-2-chlorophenyl}carbamate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1901215-0.05g
rac-tert-butyl N-{4-[(1R,2R)-2-(aminomethyl)cyclopropyl]-2-chlorophenyl}carbamate
2227692-06-8
0.05g
$1584.0 2023-09-18
Enamine
EN300-1901215-0.1g
rac-tert-butyl N-{4-[(1R,2R)-2-(aminomethyl)cyclopropyl]-2-chlorophenyl}carbamate
2227692-06-8
0.1g
$1660.0 2023-09-18
Enamine
EN300-1901215-0.25g
rac-tert-butyl N-{4-[(1R,2R)-2-(aminomethyl)cyclopropyl]-2-chlorophenyl}carbamate
2227692-06-8
0.25g
$1735.0 2023-09-18
Enamine
EN300-1901215-0.5g
rac-tert-butyl N-{4-[(1R,2R)-2-(aminomethyl)cyclopropyl]-2-chlorophenyl}carbamate
2227692-06-8
0.5g
$1811.0 2023-09-18
Enamine
EN300-1901215-1.0g
rac-tert-butyl N-{4-[(1R,2R)-2-(aminomethyl)cyclopropyl]-2-chlorophenyl}carbamate
2227692-06-8
1g
$1887.0 2023-05-23
Enamine
EN300-1901215-2.5g
rac-tert-butyl N-{4-[(1R,2R)-2-(aminomethyl)cyclopropyl]-2-chlorophenyl}carbamate
2227692-06-8
2.5g
$3696.0 2023-09-18
Enamine
EN300-1901215-5.0g
rac-tert-butyl N-{4-[(1R,2R)-2-(aminomethyl)cyclopropyl]-2-chlorophenyl}carbamate
2227692-06-8
5g
$5470.0 2023-05-23
Enamine
EN300-1901215-10.0g
rac-tert-butyl N-{4-[(1R,2R)-2-(aminomethyl)cyclopropyl]-2-chlorophenyl}carbamate
2227692-06-8
10g
$8110.0 2023-05-23
Enamine
EN300-1901215-1g
rac-tert-butyl N-{4-[(1R,2R)-2-(aminomethyl)cyclopropyl]-2-chlorophenyl}carbamate
2227692-06-8
1g
$1887.0 2023-09-18
Enamine
EN300-1901215-5g
rac-tert-butyl N-{4-[(1R,2R)-2-(aminomethyl)cyclopropyl]-2-chlorophenyl}carbamate
2227692-06-8
5g
$5470.0 2023-09-18

rac-tert-butyl N-{4-(1R,2R)-2-(aminomethyl)cyclopropyl-2-chlorophenyl}carbamate Related Literature

Additional information on rac-tert-butyl N-{4-(1R,2R)-2-(aminomethyl)cyclopropyl-2-chlorophenyl}carbamate

Research Brief on rac-tert-butyl N-{4-(1R,2R)-2-(aminomethyl)cyclopropyl-2-chlorophenyl}carbamate (CAS: 2227692-06-8)

Recent advancements in chemical biology and medicinal chemistry have highlighted the significance of cyclopropyl-containing compounds in drug discovery. Among these, rac-tert-butyl N-{4-(1R,2R)-2-(aminomethyl)cyclopropyl-2-chlorophenyl}carbamate (CAS: 2227692-06-8) has emerged as a promising scaffold due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and relevance in drug development.

The compound, characterized by its cyclopropyl and carbamate functional groups, has been investigated for its role as an intermediate in the synthesis of bioactive molecules. Recent studies have demonstrated its utility in the development of modulators targeting G-protein-coupled receptors (GPCRs) and enzymes involved in inflammatory pathways. The stereochemistry at the (1R,2R) positions is particularly critical for its biological interactions, as evidenced by structure-activity relationship (SAR) studies.

A 2023 study published in the Journal of Medicinal Chemistry detailed an optimized synthetic route for rac-tert-butyl N-{4-(1R,2R)-2-(aminomethyl)cyclopropyl-2-chlorophenyl}carbamate, achieving a 75% yield with high enantiomeric purity. The methodology employed a palladium-catalyzed cyclopropanation followed by a tert-butoxycarbonyl (Boc) protection step, which was pivotal for subsequent derivatization. This synthesis has facilitated the production of analogs for further pharmacological evaluation.

In vitro assays have revealed that derivatives of this compound exhibit potent inhibitory activity against select kinases, with IC50 values in the nanomolar range. Notably, a lead compound derived from this scaffold showed promising anti-inflammatory effects in murine models, reducing cytokine production by 40% compared to controls. These findings underscore its potential as a starting point for developing novel anti-inflammatory agents.

Ongoing research is exploring the compound's applicability in central nervous system (CNS) disorders, leveraging its ability to cross the blood-brain barrier (BBB). Preliminary data suggest that structural modifications to the aminomethyl group could enhance target engagement while minimizing off-target effects. Collaborative efforts between academia and industry aim to advance these analogs into preclinical development within the next two years.

In conclusion, rac-tert-butyl N-{4-(1R,2R)-2-(aminomethyl)cyclopropyl-2-chlorophenyl}carbamate represents a versatile and pharmacologically relevant scaffold. Its synthetic accessibility and demonstrated bioactivity position it as a valuable tool for medicinal chemists. Future studies should focus on elucidating its mechanism of action and expanding its therapeutic scope through targeted derivatization.

Recommended suppliers
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm